1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine
Description
1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is a structurally complex small molecule featuring a rigid adamantane scaffold linked via a carbonyl group to a piperidine ring. The piperidine moiety is further substituted with a [(furan-2-yl)methyl]sulfanyl methyl group, introducing sulfur-based hydrophobicity and a heteroaromatic furan ring. The compound’s synthesis likely involves coupling reactions between adamantane-1-carbonyl chloride and functionalized piperidine intermediates, analogous to methods described for related adamantyl derivatives .
Properties
IUPAC Name |
1-adamantyl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2S/c24-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-5-3-16(4-6-23)14-26-15-20-2-1-7-25-20/h1-2,7,16-19H,3-6,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDZQRFPBUDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine typically involves multiple steps. One common approach is to start with adamantane-1-carboxylic acid, which is then converted to adamantane-1-carbonyl chloride using thionyl chloride. This intermediate is then reacted with 4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Adamantane-1-carbonyl-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the furan and piperidine rings may interact with specific binding sites on target molecules.
Comparison with Similar Compounds
Table 1: Key Adamantane Derivatives and Their Features
*Estimated based on structural formula.
Key Observations:
- Synthesis Flexibility: The target compound shares synthetic parallels with adamantyl-thiocarbamoyl derivatives (e.g., reflux with aldehydes/isothiocyanates) , but its furan-sulfanyl group distinguishes it from pyridine-sulfonyl (Compound 20) or carboxamide-bearing analogs (Compound 23) .
- Hydrophobic vs. This contrasts with pyridine-based analogs (Compounds 20, 23), where sulfonyl or carboxamide groups enhance polarity and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
- Solubility: Adamantane derivatives are typically lipophilic, but the furan-sulfanyl group may moderately improve solubility in polar aprotic solvents compared to purely alkyl-substituted analogs (e.g., Compound 21 in ).
- Purity: While purity data for the target compound are unavailable, related adamantyl-thiocarbamoyl derivatives achieved >95% purity after recrystallization , suggesting similar protocols could apply.
Functional Group Impact on Reactivity and Stability
- Furan vs. Pyridine: The furan ring’s electron-rich nature may favor interactions with aromatic residues in biological targets, whereas pyridine-based analogs (Compounds 20–25) offer stronger dipole moments and basicity .
Biological Activity
The compound 1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine represents a novel class of hybrid molecules that combine the structural features of adamantane and furan with a piperidine moiety. This unique structure is hypothesized to enhance biological activity, particularly in the context of antiviral and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Adamantane moiety : Known for its lipophilicity and ability to enhance binding affinity to biological targets.
- Furan ring : Contributes to the electronic properties and potential interactions with biological macromolecules.
- Piperidine backbone : Provides a basic nitrogen that may facilitate receptor interactions.
Antiviral Activity
Research indicates that adamantane derivatives possess significant antiviral properties, particularly against influenza viruses. For instance, derivatives similar to our compound have shown efficacy against rimantadine-resistant strains of influenza A. In a study involving BALB/c mice, compounds with adamantane structures demonstrated a survival rate improvement of 60-100% when administered before infection with the H1N1 virus . This suggests that the incorporation of adamantane into new compounds could enhance their antiviral capabilities.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated through in vitro studies. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that derivatives with similar structural motifs exhibited MIC values as low as 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial activity . Additionally, these compounds effectively inhibited biofilm formation, which is crucial in treating persistent infections.
Study 1: Antiviral Efficacy
A study explored the efficacy of adamantane-based compounds in a mouse model infected with rimantadine-resistant influenza A virus. The treatment significantly increased survival rates and reduced viral load in lung tissues . This highlights the potential for developing new antiviral agents based on the adamantane framework.
Study 2: Antimicrobial Properties
In another investigation, a series of derivatives were synthesized and tested for antimicrobial activity. The study revealed that specific modifications to the furan and piperidine components enhanced activity against both gram-positive and gram-negative bacteria . The findings underscore the importance of structural optimization in enhancing biological efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of viral replication : Adamantane derivatives are known to interfere with viral ion channels, thereby preventing viral uncoating.
- Disruption of bacterial cell membranes : The lipophilic nature of the adamantane group may facilitate membrane penetration, leading to cell lysis.
Q & A
Q. What are the common synthetic routes for synthesizing piperidine derivatives with adamantane and furan motifs?
The compound can be synthesized via multi-step protocols involving:
- Adamantane coupling : Use of 4-pyridyl lithium in ether/THF at low temperatures (-65°C to room temperature) to introduce the adamantane moiety, followed by hydrogenation (1 atm H₂, PtO₂/ethanol) to reduce intermediates .
- Sulfanyl-methyl functionalization : Reaction of furan-2-ylmethyl thiol with chlorinated intermediates in anhydrous dichloromethane (DCM) using SOCl₂ and pyridine at -60°C .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 63% to 93% depending on reaction conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantane carbonyl integration (δ ~2.1–2.3 ppm for adamantane protons) and furan-thioether linkages (δ ~3.8–4.2 ppm for CH₂-S-CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ for the adamantane carbonyl group and ~1250 cm⁻¹ for C-S bonds .
Q. What primary biological activities are associated with this compound’s structural motifs?
- Piperidine-adamantane hybrids : Demonstrated cholinesterase inhibition (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) relevant to Alzheimer’s disease research .
- Furan-thioether groups : Linked to antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via membrane disruption .
- Adamantane carbonyl : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Catalyst selection : Replace PtO₂ with Pd/C in hydrogenation steps to reduce side-product formation (e.g., over-reduction of furan rings) .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) for sulfanylation steps to enhance nucleophilic substitution rates .
- Temperature control : Maintain strict low temperatures (-60°C) during SOCl₂-mediated acylations to prevent adamantane decomposition .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Use uniform protocols for cholinesterase inhibition (e.g., Ellman’s method) to minimize variability in IC₅₀ values .
- Structural analogs : Compare activity of derivatives lacking the furan-thioether group to isolate contributions of specific motifs .
- Microbiological testing : Validate antimicrobial results using clinical isolates alongside reference strains (e.g., ATCC) to account for resistance variability .
Q. What computational methods are recommended to predict structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions between the adamantane carbonyl and AChE’s catalytic anionic site (e.g., π-π stacking with Trp86) .
- QSAR modeling : Train models on datasets of piperidine derivatives to correlate logP values with antimicrobial potency .
- DFT calculations : Analyze electron density maps to assess the reactivity of the furan-thioether group in radical scavenging assays .
Q. What enzyme inhibition mechanisms are proposed for this compound?
- Dual cholinesterase inhibition : The adamantane carbonyl binds to AChE’s peripheral anionic site, while the piperidine nitrogen interacts with the catalytic triad (e.g., His447) .
- Antifungal activity : The furan-thioether group disrupts fungal ergosterol biosynthesis via cytochrome P450 inhibition, analogous to azole drugs .
- Kinetic studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes against target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
